4-({[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzoic acid
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Overview
Description
4-({[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzoic acid is a complex organic compound with a molecular formula of C27H27N3O3S. This compound is notable for its unique structure, which includes a triazole ring, a tert-butylphenyl group, and a benzoic acid moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzoic acid typically involves multiple steps. One common method includes the reaction of 4-tert-butylphenylhydrazine with phenyl isothiocyanate to form the corresponding thiosemicarbazide. This intermediate is then cyclized to form the triazole ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the general principles of organic synthesis, such as maintaining anhydrous conditions and using appropriate catalysts, would apply.
Chemical Reactions Analysis
Types of Reactions
4-({[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to a more saturated form.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
4-({[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzoic acid is used in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-({[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzoic acid involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The benzoic acid moiety may also play a role in binding to proteins or other biomolecules, affecting their function .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylphenol: A simpler compound with a similar tert-butylphenyl group.
4-tert-Butylbenzoic acid: Contains the benzoic acid moiety but lacks the triazole ring.
4-({[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzoic acid: A closely related compound with a methoxy group instead of a phenyl group.
Uniqueness
4-({[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzoic acid is unique due to its combination of a triazole ring, a tert-butylphenyl group, and a benzoic acid moiety. This structure imparts distinctive chemical and biological properties, making it valuable for research applications.
Properties
Molecular Formula |
C26H25N3O2S |
---|---|
Molecular Weight |
443.6 g/mol |
IUPAC Name |
4-[[5-(4-tert-butylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanylmethyl]benzoic acid |
InChI |
InChI=1S/C26H25N3O2S/c1-26(2,3)21-15-13-19(14-16-21)23-27-28-25(29(23)22-7-5-4-6-8-22)32-17-18-9-11-20(12-10-18)24(30)31/h4-16H,17H2,1-3H3,(H,30,31) |
InChI Key |
XSNZRSSFSDSWOF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC4=CC=C(C=C4)C(=O)O |
Origin of Product |
United States |
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